Ethyl N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)carbamate
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Overview
Description
Ethyl N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)carbamate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple chlorine atoms and a carbamate group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)carbamate typically involves multiple steps. One common method includes the reaction of 3,4-dichloroaniline with carbon disulfide to form a thiourea intermediate. This intermediate is then reacted with ethyl chloroformate in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, although its use is limited due to toxicity concerns.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, disrupting normal biochemical pathways. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-(2,2,2-trichloro-1-(2,4,5-trichlorophenoxy)ethyl)carbamate
- N-(2,2,2-trichloro-1-((morpholine-4-carbothioyl)-amino)-ethyl)-benzamide
- 4-ME-N-(2,2,2-trichloro-1-(((4-ethoxyanilino)carbothioyl)amino)ethyl)benzamide
Uniqueness
Ethyl N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)carbamate is unique due to its specific arrangement of chlorine atoms and the presence of both carbamate and thiourea groups
Properties
Molecular Formula |
C12H12Cl5N3O2S |
---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
ethyl N-[2,2,2-trichloro-1-[(3,4-dichlorophenyl)carbamothioylamino]ethyl]carbamate |
InChI |
InChI=1S/C12H12Cl5N3O2S/c1-2-22-11(21)20-9(12(15,16)17)19-10(23)18-6-3-4-7(13)8(14)5-6/h3-5,9H,2H2,1H3,(H,20,21)(H2,18,19,23) |
InChI Key |
BDHAXSOEEVHTBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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